molecular formula C6H11Cl2N3O B3107231 6-(Aminomethyl)-2-methyl-4-pyrimidinol dihydrochloride CAS No. 1609406-43-0

6-(Aminomethyl)-2-methyl-4-pyrimidinol dihydrochloride

Cat. No.: B3107231
CAS No.: 1609406-43-0
M. Wt: 212.07
InChI Key: XOXDUDKHEFRJGZ-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-2-methyl-4-pyrimidinol dihydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its pyrimidine ring structure, which is substituted with an aminomethyl group at the 6-position and a methyl group at the 2-position. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-2-methyl-4-pyrimidinol dihydrochloride typically involves the reaction of 2-methyl-4-pyrimidinol with formaldehyde and ammonia or an amine under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired aminomethyl derivative. The final product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as crystallization or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-2-methyl-4-pyrimidinol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different aminomethyl derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

6-(Aminomethyl)-2-methyl-4-pyrimidinol dihydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-2-methyl-4-pyrimidinol dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The pyrimidine ring can interact with nucleic acids and proteins, potentially disrupting their normal activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminoethyl)-6-methylpyrimidin-4-ol dihydrochloride
  • 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol dihydrochloride
  • 4-(Aminomethyl)-2-isopropylthiazole dihydrochloride

Uniqueness

6-(Aminomethyl)-2-methyl-4-pyrimidinol dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its solubility in water and ability to form stable salts make it particularly useful in various applications compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(aminomethyl)-2-methyl-1H-pyrimidin-6-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.2ClH/c1-4-8-5(3-7)2-6(10)9-4;;/h2H,3,7H2,1H3,(H,8,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXDUDKHEFRJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Aminomethyl)-2-methyl-4-pyrimidinol dihydrochloride
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6-(Aminomethyl)-2-methyl-4-pyrimidinol dihydrochloride
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6-(Aminomethyl)-2-methyl-4-pyrimidinol dihydrochloride
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6-(Aminomethyl)-2-methyl-4-pyrimidinol dihydrochloride
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6-(Aminomethyl)-2-methyl-4-pyrimidinol dihydrochloride
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6-(Aminomethyl)-2-methyl-4-pyrimidinol dihydrochloride

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